1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole
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Overview
Description
1-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole is a complex organic compound featuring a thiazole ring, a pyrrolidine ring, and a triazole ring. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and materials science.
Preparation Methods
The synthesis of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole typically involves multi-step reactions. The synthetic route often starts with the preparation of the thiazole ring, followed by the formation of the pyrrolidine ring, and finally, the triazole ring is introduced. Common reagents used in these reactions include acetyl chloride, thioamides, and azides. Industrial production methods may involve optimizing reaction conditions such as temperature, solvent, and catalysts to achieve higher yields and purity .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions are common, where halogenated derivatives can be replaced by nucleophiles like amines or thiols.
Cyclization: The compound can undergo cyclization reactions to form more complex ring structures. Major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
1-[1-(2,4-Dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound exhibits potential antibacterial, antifungal, and antiviral activities.
Medicine: It is being investigated for its potential use in developing new drugs for various diseases.
Industry: The compound is used in the development of new materials with unique properties
Mechanism of Action
The mechanism of action of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole involves its interaction with specific molecular targets. The thiazole ring is known to interact with enzymes and receptors, modulating their activity. The compound may inhibit or activate biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Similar compounds include other thiazole and triazole derivatives, such as:
- 4-Amino-5-(4-isopropyl-1,3-thiazol-2-yl)-4H-1,2,4-triazole-3-thiol
- 5-(4-Isopropyl-thiazol-2-yl)-1,3,4-oxadiazole-2-thiol These compounds share structural similarities but differ in their substituents, leading to variations in their biological activities and applications. The uniqueness of 1-[1-(2,4-dimethyl-1,3-thiazole-5-carbonyl)pyrrolidin-3-yl]-1H-1,2,3-triazole lies in its specific combination of rings and substituents, which confer distinct properties and potential uses .
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[3-(triazol-1-yl)pyrrolidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS/c1-8-11(19-9(2)14-8)12(18)16-5-3-10(7-16)17-6-4-13-15-17/h4,6,10H,3,5,7H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DQIDCNYIVLKIFC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCC(C2)N3C=CN=N3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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